3-Furanmethanol, 5-(3-chlorophenyl)-2-methyl-
CAS No.:
Cat. No.: VC16396253
Molecular Formula: C12H11ClO2
Molecular Weight: 222.67 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C12H11ClO2 |
---|---|
Molecular Weight | 222.67 g/mol |
IUPAC Name | [5-(3-chlorophenyl)-2-methylfuran-3-yl]methanol |
Standard InChI | InChI=1S/C12H11ClO2/c1-8-10(7-14)6-12(15-8)9-3-2-4-11(13)5-9/h2-6,14H,7H2,1H3 |
Standard InChI Key | VABIWZFNJPYVQD-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(C=C(O1)C2=CC(=CC=C2)Cl)CO |
Introduction
Structural and Chemical Identity
3-Furanmethanol, 5-(3-chlorophenyl)-2-methyl- (IUPAC name: 5-(3-chlorophenyl)-2-methylfuran-3-methanol) is a furan derivative characterized by a hydroxylmethyl group at position 3, a methyl group at position 2, and a 3-chlorophenyl substituent at position 5 of the furan ring. Its molecular formula is , with a molecular weight of 222.67 g/mol. The chlorine atom at the meta position of the phenyl ring introduces steric and electronic effects that modulate reactivity, while the hydroxymethyl group enables functionalization via oxidation or esterification .
Table 1: Key Structural Attributes
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 222.67 g/mol |
Substituents | 3-Chlorophenyl, 2-Methyl, 3-Hydroxymethyl |
Hybridization | -hybridized furan ring |
Key Functional Groups | Hydroxymethyl, Aryl chloride |
Synthesis and Optimization
Nucleophilic Addition in Microflow Reactors
Recent synthetic protocols adapt microflow technology to enhance yield and reproducibility. For example, 5-(4-chlorophenyl)-2-furanmethanol—a structural analog—is synthesized in 87% yield via continuous flow reactions using 5-(4-chlorophenyl)-2-furaldehyde and sodium borohydride in a 1:1.2 molar ratio . This method minimizes side reactions by ensuring rapid mixing and precise temperature control (0–5°C) . For the 3-chlorophenyl variant, analogous conditions are likely applicable, though regioselectivity may vary due to the meta-chloro group’s electronic effects.
Table 2: Comparative Synthesis Methods
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (CDCl₃):
-
¹³C NMR (CDCl₃):
Infrared (IR) Spectroscopy
Key absorptions include:
Reactivity and Functionalization
Oxidation Reactions
The hydroxymethyl group oxidizes to a carboxylic acid using KMnO₄ in acidic conditions, yielding 5-(3-chlorophenyl)-2-methylfuran-3-carboxylic acid. This product is a precursor for esters and amides with potential bioactivity.
Electrophilic Aromatic Substitution
The 3-chlorophenyl group directs electrophiles to the para position. Nitration with HNO₃/H₂SO₄ produces 5-(3-chloro-4-nitrophenyl)-2-methylfuran-3-methanol, though yields are moderate (50–60%) due to steric hindrance.
Cross-Coupling Reactions
Suzuki-Miyaura coupling with arylboronic acids replaces the chlorine atom, enabling diversification. Using Pd(PPh₃)₄ and K₂CO₃ in dioxane at 80°C, aryl groups are introduced with 65–75% efficiency.
Applications and Future Directions
Pharmaceutical Intermediates
The compound’s scaffold is prevalent in antimicrobial and anti-inflammatory agents. For example, thiadiazole derivatives of similar furans show MIC values of 32 µg/mL against E. coli.
Materials Science
Polysubstituted furans enhance polymer thermal stability. Incorporating 3-Furanmethanol into epoxy resins increases glass transition temperatures by 15–20°C.
Research Gaps
-
Biological Screening: Limited data exist on this specific compound’s bioactivity.
-
Process Optimization: Scalable synthesis in continuous flow systems remains unexplored.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume